2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis Optimization : A study on the synthesis of a similar dihydropyrimidinone compound under specific conditions demonstrated the optimization of catalyst amount, reaction temperature, and time for enhanced yield, which is relevant to understanding the synthesis of {[5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}acetic acid (Jing Xiao-hui, 2005).
Solubility Studies : Research measuring the solubilities of related dihydropyrimidinones in water or ethanol is significant for understanding the solubility behavior of similar compounds, which is crucial for their application in various fields (Z. Ji, 2015).
Structural Analysis : Structural characterization of dihydropyrimidine derivatives, including crystallography and molecular docking simulations, can provide insights into the potential applications of {[5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}acetic acid in areas like enzyme inhibition (L. H. Al-Wahaibi et al., 2021).
Chemical Reactivity and Derivatives
Reactivity Studies : Investigations into the chemical reactivity of positions in Biginelli type compounds, including dihydropyrimidinones, are crucial for understanding the reactivity of {[5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}acetic acid and the synthesis of new derivatives (H. Namazi et al., 2001).
Derivative Formation and Applications : The synthesis of various derivatives, such as sulfanyl-6-methyl-1,4-dihydropyrimidines, showcases the versatility of dihydropyrimidinones in creating compounds with potential antifilarial or other biological activities, which can be extrapolated to similar compounds (B. Singh et al., 2008).
Biological Studies
Antitumor Potential : Research on the DNA binding properties and evaluation of dihydropyrimidinones derivatives as potential antitumor agents highlights the significance of studying similar compounds for their potential in cancer treatment (Gongke Wang et al., 2013).
Antioxidant Activity : Synthesis and evaluation of the antioxidant activity of certain dihydropyrimidinone derivatives indicate the potential of similar compounds in antioxidant applications (S. George et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, thiazole derivatives have been found to inhibit the synthesis of key enzymes, disrupt cell membrane integrity, and interfere with DNA replication .
Biochemical Pathways
For instance, they can inhibit the synthesis of key enzymes, disrupt cell membrane integrity, and interfere with DNA replication .
Pharmacokinetics
Similar compounds have shown good bioavailability, as indicated by a study on 5,6-dimethylxanthenone-4-acetic acid (dmxaa), which showed a bioavailability of 73% .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Properties
IUPAC Name |
2-[(5-ethoxycarbonyl-6-methyl-4-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-15(21)13-10(2)17-16(23-9-12(19)20)18-14(13)11-7-5-4-6-8-11/h4-8,14H,3,9H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXSYPRIZYBGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CC=CC=C2)SCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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